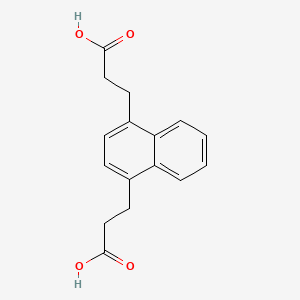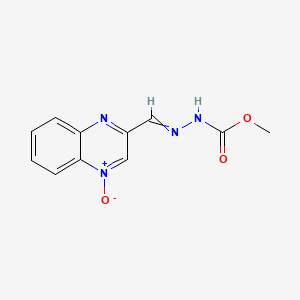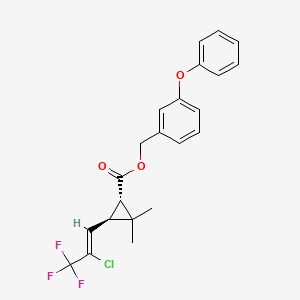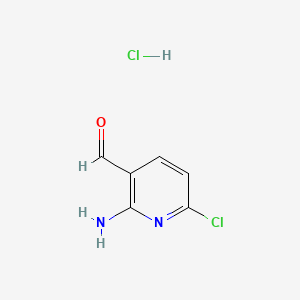
1,4-Naphthalenedipropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedipropanoic acid is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring system substituted with two propanoic acid groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedipropanoic acid can be synthesized through several methods. One common approach involves the oxidation of 1,4-dimethylnaphthalene using molecular oxygen in the presence of catalysts such as cobalt acetate, manganese acetate, and potassium bromide. The reaction is typically carried out in glacial acetic acid as a solvent .
Another method involves the direct oxidation of 1-methyl-4-acetonaphthone with oxygen. This method is advantageous due to its simplicity and cost-effectiveness .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale oxidation processes. The starting materials, such as 1,4-dimethylnaphthalene or 1-methyl-4-acetonaphthone, are oxidized using molecular oxygen in the presence of suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedipropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dicarboxylic acids, while reduction can produce diols. Substitution reactions can lead to various substituted naphthalene derivatives .
Scientific Research Applications
1,4-Naphthalenedipropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-naphthalenedipropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenedicarboxylic acid: Similar in structure but with carboxylic acid groups instead of propanoic acid groups.
1,4-Dimethylnaphthalene: A precursor in the synthesis of 1,4-naphthalenedipropanoic acid.
Anthracene derivatives: Share similar aromatic ring structures and undergo similar chemical reactions
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of propanoic acid groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
118071-16-2 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
3-[4-(2-carboxyethyl)naphthalen-1-yl]propanoic acid |
InChI |
InChI=1S/C16H16O4/c17-15(18)9-7-11-5-6-12(8-10-16(19)20)14-4-2-1-3-13(11)14/h1-6H,7-10H2,(H,17,18)(H,19,20) |
InChI Key |
AMUCOYPKTLXIST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)



amine](/img/structure/B13449324.png)



![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)
